1-[2-(4-Tert-butylphenyl)pyrrolidin-1-yl]-2-chloroethan-1-one
Overview
Description
The compound “1-[2-(4-Tert-butylphenyl)pyrrolidin-1-yl]-2-chloroethan-1-one” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds containing a pyrrolidine ring can be achieved through various methods. One approach involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . Another approach involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “1-[2-(4-Tert-butylphenyl)pyrrolidin-1-yl]-2-chloroethan-1-one” is characterized by the presence of a pyrrolidine ring. This ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The pyrrolidine ring in the molecule can undergo various chemical reactions. These reactions can be influenced by steric factors, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Scientific Research Applications
Synthesis and Chemical Properties
- The compound's relevance in the field of organic synthesis is highlighted in the development of substituted pyrroles, which are integral in various chemical reactions. The study by Wyrębek et al. (2009) explores the ligand-free cyclization of homopropargyl azides, demonstrating the compound's utility in creating substituted pyrroles under both conventional and microwave protocols, as evidenced by high to moderate yields of these products (Wyrębek et al., 2009).
- Ertas et al. (2004) investigated the electrochemical behavior of a new dipyrrolyl monomer, related to the compound , highlighting its potential in the development of conducting polymers with applications in electrochromic devices (Ertas et al., 2004).
Coordination Chemistry and Luminescence
- Research by Halcrow (2005) focuses on the coordination chemistry of pyridine derivatives, similar to our compound of interest. These compounds show potential in creating luminescent lanthanide compounds, which have applications in biological sensing and in developing iron complexes with unique thermal and photochemical properties (Halcrow, 2005).
- Zhang et al. (2008) conducted a study on polymers containing tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione units. These polymers exhibit strong fluorescence, which can be leveraged in the development of optical materials and sensors (Zhang et al., 2008).
Catalytic Applications
- Basalov et al. (2014) explored the catalytic potential of heteroleptic Yb(II)-amide species, demonstrating the effectiveness of these compounds in hydrophosphination and hydroamination of styrene. This research underscores the compound's relevance in catalysis and potential industrial applications (Basalov et al., 2014).
Microwave-Assisted Reactions
- Research by Chao (2006) on synthesizing 4-(3-pyridyl)-3-buten-2-one under microwave radiation without solvent illustrates the potential for efficient and environmentally-friendly synthesis methods using related compounds (Chao, 2006).
Future Directions
The future directions for research on “1-[2-(4-Tert-butylphenyl)pyrrolidin-1-yl]-2-chloroethan-1-one” could involve further exploration of its biological activities and potential applications in medicinal chemistry . The design of new pyrrolidine compounds with different biological profiles could also be a promising area of future research .
properties
IUPAC Name |
1-[2-(4-tert-butylphenyl)pyrrolidin-1-yl]-2-chloroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO/c1-16(2,3)13-8-6-12(7-9-13)14-5-4-10-18(14)15(19)11-17/h6-9,14H,4-5,10-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INJVVUPJMJCIAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CCCN2C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Tert-butylphenyl)pyrrolidin-1-yl]-2-chloroethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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